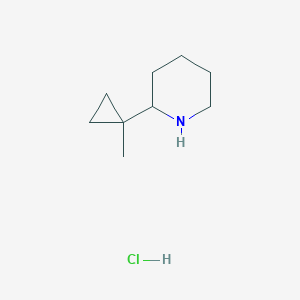
2-(1-Methylcyclopropyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylcyclopropyl)piperidine hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClN It is a derivative of piperidine, a six-membered heterocyclic amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with piperidine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the purity and quality of the final product.
化学反応の分析
Types of Reactions
2-(1-Methylcyclopropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of 2-(1-Methylcyclopropyl)piperidine.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
科学的研究の応用
2-(1-Methylcyclopropyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 2-(1-Methylcyclopropyl)piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by acting on receptors in the central nervous system. The compound may also influence various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
N-Methylpiperidine: A methylated derivative with similar applications.
Cyclopropylamine: Shares the cyclopropyl group but differs in its overall structure and reactivity.
Uniqueness
2-(1-Methylcyclopropyl)piperidine hydrochloride is unique due to the presence of both the cyclopropyl and piperidine moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C9H18ClN |
|---|---|
分子量 |
175.70 g/mol |
IUPAC名 |
2-(1-methylcyclopropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-9(5-6-9)8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H |
InChIキー |
HBOXYLXBCXAXRM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2CCCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



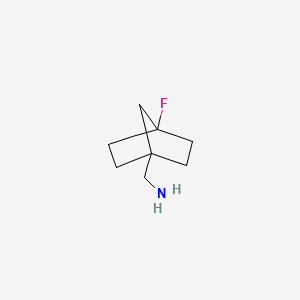
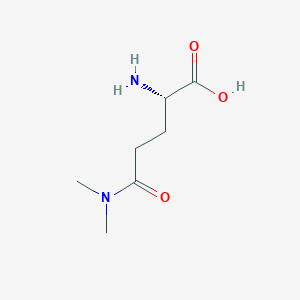
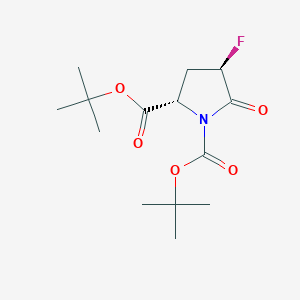
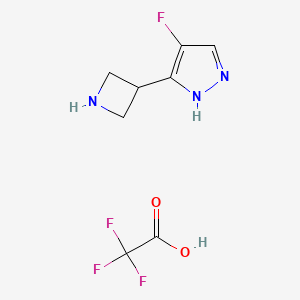

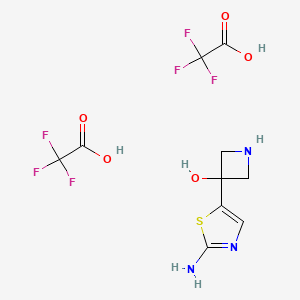

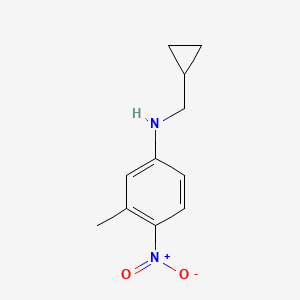
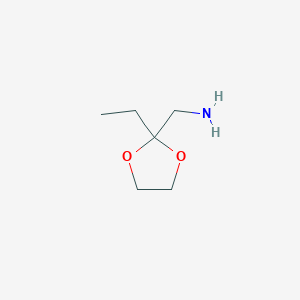
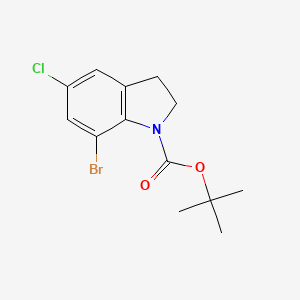

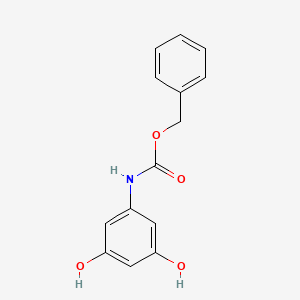
![N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B13505313.png)
